

# In-Depth Technical Guide: 4-Pyridineethanesulfonic Acid

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## Compound of Interest

Compound Name: 4-Pyridineethanesulfonic acid

Cat. No.: B103924

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## Abstract

This technical guide provides a comprehensive overview of **4-Pyridineethanesulfonic acid** (CAS Number: 53054-76-5), a heterocyclic organic compound. This document details its chemical and physical properties, safety and handling protocols, and its known applications in biochemical research. Particular focus is given to its role as a substrate for the enzyme alkanesulfonate monooxygenase, a key player in bacterial sulfur metabolism. This guide is intended to be a valuable resource for professionals in research, and drug development by consolidating critical data and outlining its relevance in biological systems.

## Chemical Identity and Properties

**4-Pyridineethanesulfonic acid**, also known as 2-(4-Pyridyl)ethanesulfonic acid, is a pyridine derivative containing an ethanesulfonic acid moiety.<sup>[1]</sup> Its structure combines the aromaticity of the pyridine ring with the acidic nature of the sulfonic acid group.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
CAS Number	53054-76-5 <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub> S <a href="#">[1]</a>
Molecular Weight	187.22 g/mol <a href="#">[2]</a>
IUPAC Name	2-(pyridin-4-yl)ethanesulfonic acid
Synonyms	2-(4-Pyridyl)ethanesulfonic acid, 4-Pyridylethylsulfonic acid, $\beta$ -(4-Pyridyl)ethanesulfonic acid <a href="#">[1]</a>
InChI Key	RGIIAYDCZSXHGL-UHFFFAOYSA-N <a href="#">[1]</a>
Canonical SMILES	C1=CN=CC=C1CCS(=O)(=O)O <a href="#">[3]</a>

Table 2: Physicochemical Properties

Property	Value	Reference
Physical State	White crystalline solid	<a href="#">[4]</a>
Melting Point	297-299 °C (decomposes)	<a href="#">[2]</a>
Boiling Point	No data available	<a href="#">[4]</a>
Water Solubility (log <sub>10</sub> WS)	-1.19 (in mol/L)	<a href="#">[5]</a>
Octanol/Water Partition Coefficient (logP)	0.512	<a href="#">[5]</a>
Stability	Stable under recommended storage conditions	<a href="#">[4]</a>

## Spectroscopic Data

While a dedicated, peer-reviewed spectrum for **4-Pyridineethanesulfonic acid** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region ( $\delta$  7.0-8.5 ppm), and two triplets in the aliphatic region corresponding to the two methylene groups (-CH<sub>2</sub>-CH<sub>2</sub>-) of the ethanesulfonyl chain. The protons on the pyridine ring closer to the nitrogen atom would be expected to appear further downfield.
- FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonic acid group (around 1050 and 1200 cm<sup>-1</sup>). Other notable peaks would include C=N and C=C stretching vibrations from the pyridine ring (around 1600-1400 cm<sup>-1</sup>) and C-H stretching from both the aromatic and aliphatic portions of the molecule. A broad O-H stretch from the sulfonic acid group would also be expected.[6]
- Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST WebBook.[1]

## Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **4-Pyridineethanesulfonic acid** is not widely published. However, a general approach for the synthesis of pyridinesulfonic acids involves the sulfonation of a pyridine derivative. For instance, a published procedure for the synthesis of the related compound, 4-pyridinesulfonic acid, involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite, followed by acidification.[5] A plausible synthetic route for **4-pyridineethanesulfonic acid** could involve the reaction of 4-vinylpyridine with sodium bisulfite in a free-radical addition reaction.

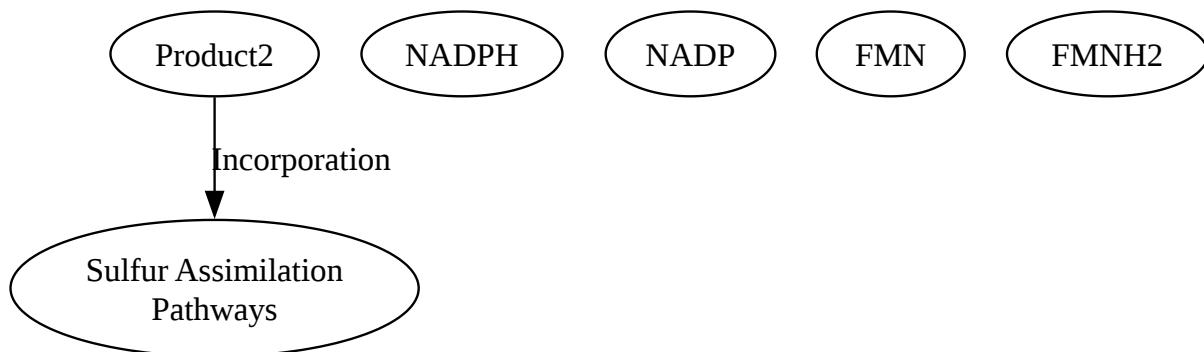
## Biological Significance and Applications

The primary documented role of **4-Pyridineethanesulfonic acid** in a biological context is as a substrate for the enzyme alkanesulfonate monooxygenase.[2]

## Role in the Alkanesulfonate Monooxygenase System

Alkanesulfonate monooxygenases are bacterial enzymes that play a crucial role in sulfur metabolism, allowing bacteria to utilize organosulfur compounds as a source of sulfur when inorganic sulfate is scarce.[4] These enzymes catalyze the cleavage of the carbon-sulfur (C-S) bond in a wide range of alkanesulfonates.

The overall reaction catalyzed by the two-component alkanesulfonate monooxygenase system (e.g., SsuD/SsuE in *Escherichia coli*) is the oxygen-dependent conversion of an alkanesulfonate to the corresponding aldehyde and sulfite ( $\text{SO}_3^{2-}$ ). This process provides the bacterial cell with a usable form of sulfur for the synthesis of essential sulfur-containing biomolecules like cysteine and methionine.



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Caption: Alkanesulfonate Monooxygenase Pathway.

## Experimental Protocol: Alkanesulfonate Monooxygenase Activity Assay

While a specific protocol for an assay using **4-Pyridineethanesulfonic acid** is not detailed in the available literature, a general spectrophotometric assay for alkanesulfonate monooxygenase activity can be adapted. This assay measures the production of sulfite using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB), which reacts with sulfite to produce a colored product that can be quantified.

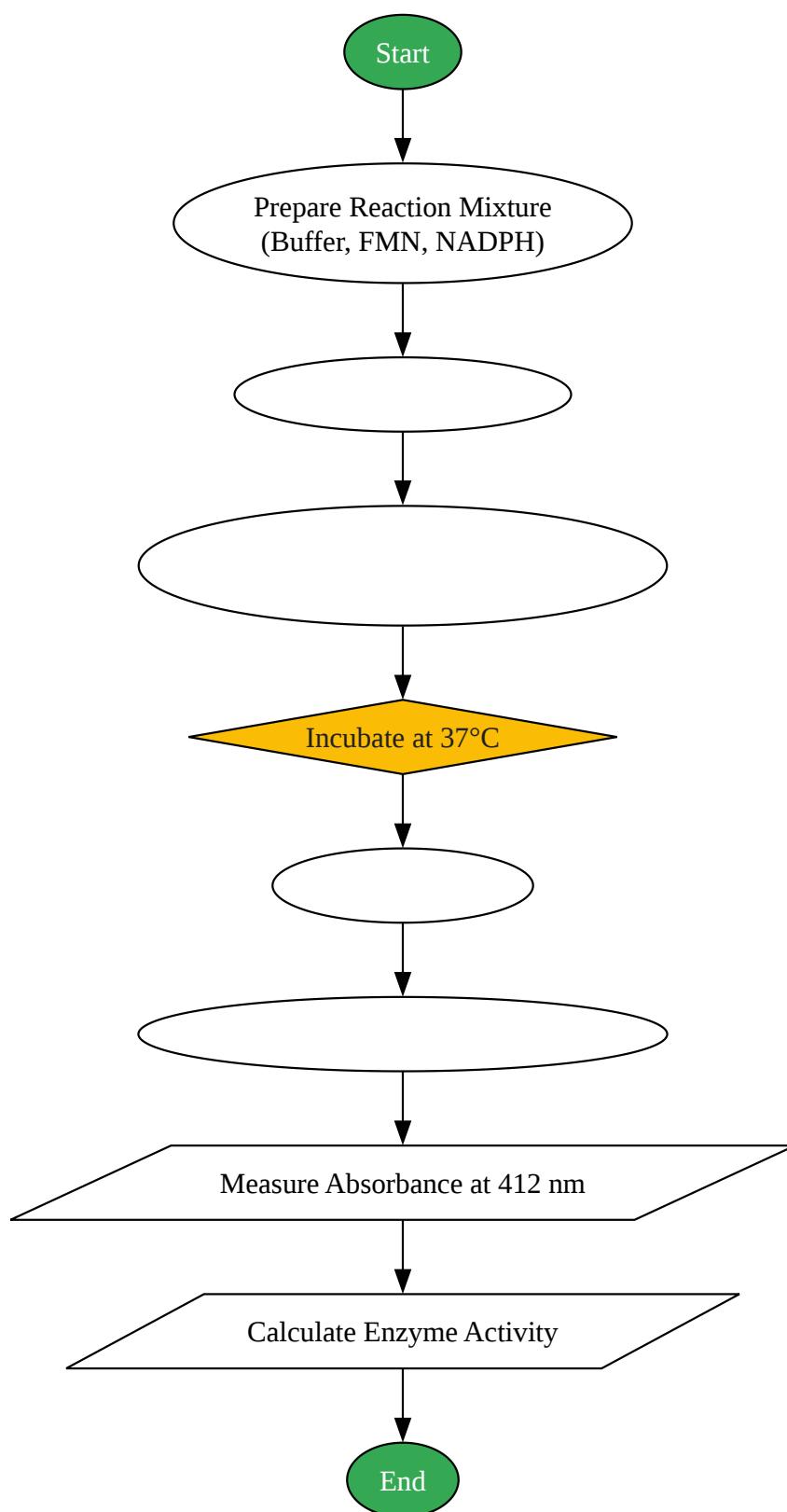
Materials:

- Purified SsuD and SsuE enzymes
- **4-Pyridineethanesulfonic acid** (substrate)
- NADPH
- Flavin mononucleotide (FMN)

- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Ellman's reagent (DTNB) solution
- Spectrophotometer

**Procedure:**

- Prepare a reaction mixture containing the reaction buffer, FMN, and NADPH.
- Add the SsuE enzyme to the mixture to initiate the reduction of FMN to FMNH<sub>2</sub>.
- Initiate the main reaction by adding the SsuD enzyme and **4-Pyridineethanesulfonic acid**.
- Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time period.
- Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
- Add the DTNB solution to the reaction mixture.
- Measure the absorbance at 412 nm to quantify the amount of sulfite produced.
- Calculate the enzyme activity based on the rate of sulfite formation.

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Caption: Monooxygenase Activity Assay Workflow.

## Relevance in Drug Development

The study of bacterial metabolic pathways, such as sulfur assimilation, is crucial in the development of novel antimicrobial agents. By understanding how bacteria acquire essential nutrients, researchers can design molecules that inhibit these pathways, leading to bacterial growth inhibition. While **4-Pyridineethanesulfonic acid** itself is not an antimicrobial, its use as a substrate in assays for enzymes like alkanesulfonate monooxygenase can aid in the screening and characterization of potential enzyme inhibitors.

Furthermore, understanding the metabolism of pyridine-containing compounds is relevant to drug development, as the pyridine ring is a common scaffold in many pharmaceutical agents. Studies on how enzymes interact with and modify such compounds can provide insights into potential drug metabolism pathways and drug-drug interactions.

## Safety and Handling

**4-Pyridineethanesulfonic acid** is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H314: Causes severe skin burns and eye damage. <a href="#">[4]</a> H315: Causes skin irritation. <a href="#">[4]</a> H318: Causes serious eye damage. <a href="#">[4]</a> H335: May cause respiratory irritation. <a href="#">[7]</a>
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. <a href="#">[4]</a> P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. <a href="#">[7]</a> P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. <a href="#">[4]</a> P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. <a href="#">[4]</a> P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. <a href="#">[4]</a> P405: Store locked up. <a href="#">[4]</a>

#### Handling and Storage:

- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[\[4\]](#)
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[\[4\]](#)

#### First Aid Measures:

- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[4\]](#)
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[\[4\]](#)

- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

## Conclusion

**4-Pyridineethanesulfonic acid** is a valuable research chemical, particularly for studying bacterial sulfur metabolism through the alkanesulfonate monooxygenase pathway. Its well-defined chemical properties and the available safety data allow for its effective use in a laboratory setting. While further research is needed to fully elucidate its potential applications, particularly in the context of drug development, its role as an enzyme substrate provides a useful tool for screening and characterizing potential inhibitors of a vital bacterial metabolic pathway. This guide serves as a foundational resource for researchers and scientists working with this compound.

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